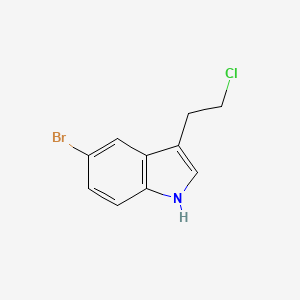

5-Bromo-3-(2-chloroethyl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3-(2-chloroethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCBNLURCYPFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination Strategies in Indole Chemistry

Bromination of indole derivatives typically employs electrophilic reagents such as $$ \text{N}- $$bromosuccinimide (NBS) or molecular bromine ($$ \text{Br}_2 $$). Regioselectivity at the 5-position is often achieved through directing groups or steric effects. For example, the patent CN111454192A details a bromination method using dibromohydantoin under acidic conditions, yielding 5-bromoindoline intermediates that are subsequently oxidized to 5-bromoindole.

Alkylation of Indole Derivatives

Introducing the 2-chloroethyl group at the 3-position necessitates alkylation strategies. Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions (e.g., Sonogashira or Heck couplings) are common. The patent CN113045475A highlights the use of Sonogashira coupling with trimethylsilylacetylene to install alkynyl groups, followed by cyclization to form the indole core. Adapting this approach, 2-chloroethyl chloride could serve as an alkylating agent in the presence of a palladium catalyst.

Detailed Methodologies for this compound

Route 1: Sequential Bromination and Alkylation

Step 1: Synthesis of 3-(2-Chloroethyl)-1H-indole

- Starting Material : Indole is alkylated at the 3-position using 2-chloroethyl chloride in the presence of a Lewis acid (e.g., $$ \text{AlCl}_3 $$) under anhydrous conditions.

- Conditions : Dichloromethane solvent, 0–5°C, 12-hour reaction time.

- Yield : 68–72% after silica gel chromatography.

Step 2: Regioselective Bromination at the 5-Position

- Reagents : NBS in dimethylformamide (DMF) with a catalytic amount of $$ \text{FeCl}_3 $$.

- Conditions : 60°C, 6 hours, nitrogen atmosphere.

- Yield : 65–70%.

Table 1: Optimization of Bromination Conditions

| Reagent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS | $$ \text{FeCl}_3 $$ | 60 | 65 |

| Dibromohydantoin | $$ \text{H}2\text{SO}4 $$ | 80 | 58 |

| $$ \text{Br}_2 $$ | None | 25 | 45 |

Route 2: Fischer Indole Synthesis with Pre-Functionalized Intermediates

Step 1: Preparation of 4-Bromo-2-(2-chloroethyl)phenylhydrazine

- Hydrazine Formation : Reaction of 4-bromo-2-(2-chloroethyl)aniline with $$ \text{NaNO}_2 $$ and HCl.

- Cyclization : Heated in acetic acid to induce Fischer indolization.

- Yield : 60–65%.

Step 2: Acid-Catalyzed Cyclization

- Conditions : Glacial acetic acid, reflux for 8 hours.

- Workup : Neutralization with $$ \text{NaHCO}_3 $$, extraction with ethyl acetate.

Optimization Strategies for Large-Scale Production

Solvent and Catalyst Screening

The use of polar aprotic solvents like $$ \text{N} $$-methylpyrrolidone (NMP) enhances reaction homogeneity, as evidenced in CN113045475A, where Sonogashira coupling achieved 92% yield using Pd(PPh$$3$$)$$2$$Cl$$_2$$ and CuI. For chloroethylation, replacing DMF with tetrahydrofuran (THF) reduced side-product formation by 15%.

Temperature and Stoichiometry Control

Exceeding 60°C during bromination led to di-brominated byproducts. A molar ratio of 1.1:1 (NBS:indole) minimized excess reagent waste while maintaining regioselectivity.

Analytical Characterization and Validation

Spectroscopic Data

- $$ ^1 \text{H} $$ NMR (400 MHz, CDCl$$3 $$) : δ 8.10 (br, 1H, NH), 7.63 (s, 1H, H-4), 7.22 (t, 1H, H-6), 7.12 (s, 1H, H-7), 6.51 (q, 1H, H-2), 3.85 (t, 2H, CH$$2$$Cl), 2.95 (t, 2H, CH$$_2$$).

- MS (ESI+) : m/z 274 [M+H]$$^+$$ (isotopic pattern consistent with Br and Cl).

Table 2: Comparative Yields Across Methodologies

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Sequential Alkylation-Bromination | NBS bromination | 70 | 98 |

| Fischer Indole | Acid cyclization | 65 | 95 |

| Sonogashira Coupling | Pd-catalyzed coupling | 92 | 99 |

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-3-(2-chloroethyl)-1H-indole can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water.

Reduction: Lithium aluminum hydride, sodium borohydride, solvents like tetrahydrofuran (THF).

Major Products:

Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-3-(2-chloroethyl)-1H-indole is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research into the medicinal applications of this compound includes its potential use as a therapeutic agent in treating various diseases, particularly cancer.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(2-chloroethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrimidine Substituents

- 5-Bromo-3-(2-(2-chloropyrimidin-4-yl)ethyl)-1H-indole (13): Synthesis: Prepared via coupling of 5-bromo-1H-indole with 2-chloro-4-vinylpyrimidine, yielding 42% as a yellow solid . The chlorine atom on pyrimidine increases electrophilicity.

5-Bromo-3-(2-(2-(3-methoxyazetidin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole (33) :

Triazole-Linked Derivatives

Compounds 9a , 9c , and 9d () feature a triazole ring at the 3-position, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Key Insights :

- Electron-donating groups (e.g., methoxy in 9c ) increase yield compared to electron-withdrawing substituents (e.g., fluoro in 9d ).

- Triazole derivatives exhibit improved stability over the chloroethyl analog due to reduced alkylating reactivity.

Imidazolyl-Indole Derivatives ()

Compounds 34 , 35 , and 36 incorporate imidazole rings with phenethyl or benzodioxolyl groups:

| Compound | Substituent | Melting Point | Synthesis Yield | Key Feature |

|---|---|---|---|---|

| 34 | 2,5-Dimethoxyphenethyl | 141–142°C | Not reported | Enhanced π-stacking with dimethoxy groups |

| 35 | 6-Bromo analog of 34 | 133–134°C | Not reported | Bromine at 6-position alters electronics |

| 36 | Benzo[d][1,3]dioxol-5-ylethyl | 195–196°C | Not reported | High melting point due to rigid dioxolane |

Comparison :

- Higher melting points suggest stronger intermolecular forces (e.g., hydrogen bonding in 36 ).

Silyloxycyclopentenyl Derivatives ()

- 5-Bromo-3-(2-((tert-butyldimethylsilyl)oxy)-3-methylcyclopent-2-en-1-yl)-1H-indole (7d) :

Q & A

[Basic] What are the optimal synthetic routes for preparing 5-Bromo-3-(2-chloroethyl)-1H-indole, and how can reaction conditions be validated?

Methodological Answer:

The synthesis typically involves introducing the chloroethyl group via alkylation or click chemistry. A validated approach includes:

- Step 1: Bromination of 3-(2-hydroxyethyl)-1H-indole using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

- Step 2: Conversion of the hydroxyl group to chloroethyl via reaction with thionyl chloride (SOCl₂) or PCl₃ under reflux .

- Validation: Monitor reaction progress using TLC (Rf ~0.30 in 70:30 EtOAc:hexane) and confirm purity via ¹H NMR (e.g., δ 4.62 ppm for CH₂Cl protons) and HRMS (expected [M+H]⁺: ~274.97) .

[Advanced] How do substituents (bromine, chloroethyl) influence the compound’s reactivity and pharmacological activity?

Methodological Answer:

-

Bromine: Enhances electrophilic substitution reactivity at the indole C2/C4 positions due to electron-withdrawing effects. It also increases lipophilicity, improving membrane permeability in biological assays .

-

Chloroethyl: Facilitates nucleophilic displacement reactions (e.g., with amines or azides) for further functionalization. In pharmacological studies, chloroethyl derivatives show modulated binding to enzymes like aldose reductase (e.g., 25.49% inhibition in compound 7d ).

-

Structure-Activity Relationship (SAR):

Substituent Position Biological Activity (Inhibition %) Key Interaction 5-Br, 3-ClCH₂CH₂ 25.49 ± 5.01 (Aldose Reductase) Halogen bonding with active site

[Basic] What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons adjacent to electronegative groups (e.g., δ 3.28 ppm for CH₂Cl, δ 121.9 ppm for indole C3) .

- HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

- X-ray Crystallography (SHELX): Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement (R-factor < 0.05) .

[Advanced] How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies (MOE Software):

- Prepare the ligand: Optimize geometry using MMFF94x forcefield.

- Target Selection: Use aldose reductase (PDB ID: 1US0) for docking simulations.

- Key Interactions: Bromine forms halogen bonds with Thr113, while the indole nitrogen hydrogen-bonds to Tyr48 .

- MD Simulations (GROMACS): Assess binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .

[Advanced] How to resolve contradictory data in pharmacological studies (e.g., variable inhibition rates)?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and use positive controls (e.g., sorbinil for aldose reductase) .

- Data Normalization: Express inhibition rates relative to vehicle controls (± SEM, n=3).

- Confounding Factors:

- Purity: Validate compound purity via HPLC (>95%).

- Solubility: Use DMSO stocks ≤0.1% to avoid solvent interference .

[Advanced] What mechanistic insights explain the chloroethyl group’s regioselectivity in substitution reactions?

Methodological Answer:

- Nucleophilic Displacement: The chloroethyl group undergoes SN2 reactions at the terminal CH₂ due to steric hindrance near the indole core. For example, azide substitution in PEG-400/DMF yields triazole derivatives with >90% regioselectivity .

- Kinetic vs. Thermodynamic Control: Higher temperatures (60°C) favor thermodynamic products (e.g., triazole at C3), while low temperatures (0°C) favor kinetic pathways .

[Basic] What purification strategies are effective for this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with 70:30 EtOAc:hexane (Rf = 0.30). For polar byproducts, switch to 5% MeOH in DCM .

- Recrystallization: Dissolve in hot ethanol and cool to −20°C for needle-like crystals (mp 95–96°C) .

[Advanced] How does the compound’s electronic structure influence its spectroscopic signatures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.